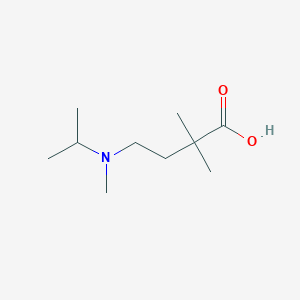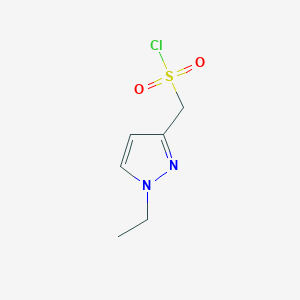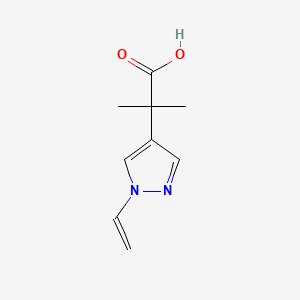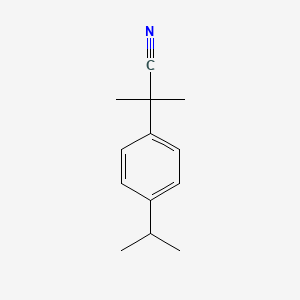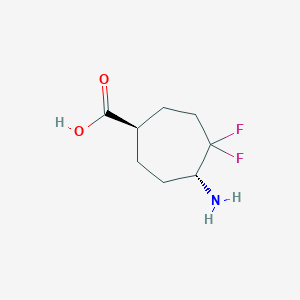
(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid: is a synthetic compound characterized by its unique bicyclic structure and the presence of both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cycloheptane ring, introduction of the amino group, and the incorporation of fluorine atoms. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or nitrile group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, rac-(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological targets.
Medicine: In medicinal chemistry, rac-(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid has potential applications as a drug candidate or a pharmacophore. Its unique structure may impart specific biological activities, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its fluorinated structure may contribute to enhanced stability, hydrophobicity, or other desirable characteristics.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, while the fluorine atoms may enhance binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
- rac-(1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid
Comparison: Compared to similar compounds, rac-(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms may enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C8H13F2NO2 |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C8H13F2NO2/c9-8(10)4-3-5(7(12)13)1-2-6(8)11/h5-6H,1-4,11H2,(H,12,13)/t5-,6-/m1/s1 |
InChI Key |
SGFYFJOWIMZNEZ-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@H](C(CC[C@@H]1C(=O)O)(F)F)N |
Canonical SMILES |
C1CC(C(CCC1C(=O)O)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid](/img/structure/B13586936.png)

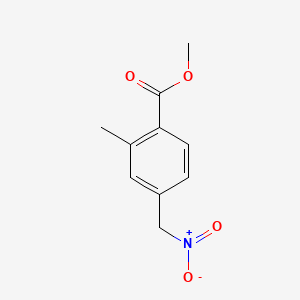
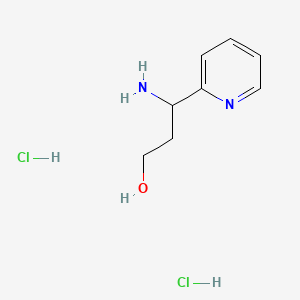
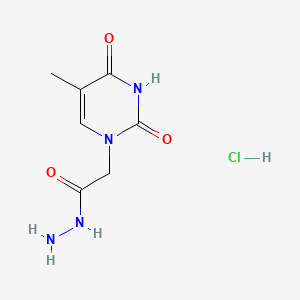
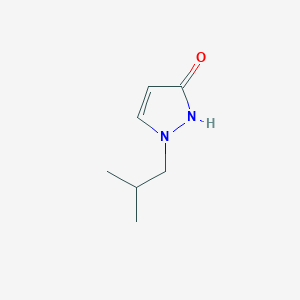
![3-{[(Benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B13586960.png)


![5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline](/img/structure/B13586977.png)
